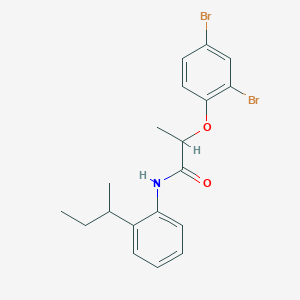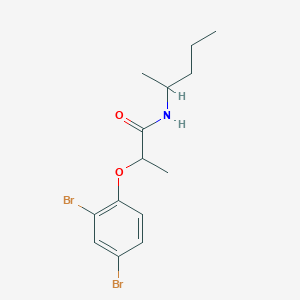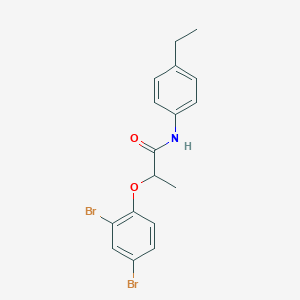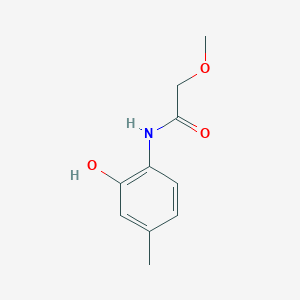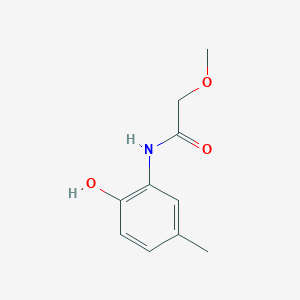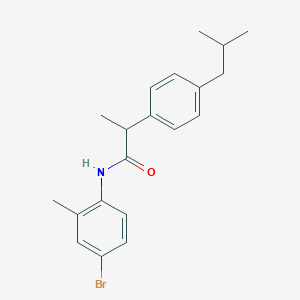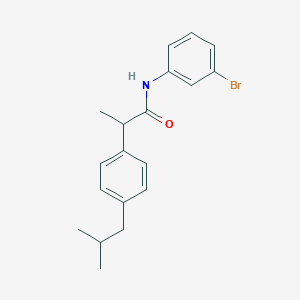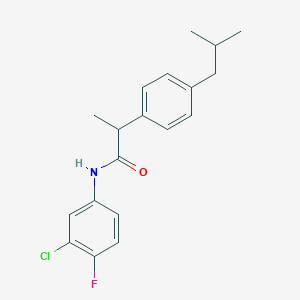
N-(4-bromo-3-methylphenyl)-2-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-2-phenylbutanamide, also known as buphedrone, is a psychoactive drug that belongs to the class of cathinones. This compound has gained popularity in recent years due to its stimulant effects, and it has been used recreationally as a substitute for other illicit drugs such as cocaine and amphetamines. However, buphedrone is not approved for medical use and is considered a controlled substance in many countries. In
Mecanismo De Acción
Buphedrone is believed to act as a reuptake inhibitor of dopamine and serotonin, preventing the reuptake of these neurotransmitters into presynaptic neurons and increasing their concentration in the synaptic cleft. This leads to increased activation of postsynaptic receptors and the release of more neurotransmitters, resulting in the stimulant effects of N-(4-bromo-3-methylphenyl)-2-phenylbutanamide. However, the exact mechanism of action of N-(4-bromo-3-methylphenyl)-2-phenylbutanamide is still not fully understood, and more research is needed to elucidate its pharmacological properties.
Biochemical and Physiological Effects
Buphedrone has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause euphoria, increased sociability, and decreased appetite. However, N-(4-bromo-3-methylphenyl)-2-phenylbutanamide can also have negative effects on the body, such as anxiety, paranoia, and insomnia. Long-term use of N-(4-bromo-3-methylphenyl)-2-phenylbutanamide can lead to addiction and other health problems, such as cardiovascular disease and neurological damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Buphedrone is commonly used in laboratory experiments to investigate its pharmacological properties and potential therapeutic applications. However, its use is limited by its controlled status and potential for abuse. Researchers must obtain the necessary permits and follow strict protocols when working with N-(4-bromo-3-methylphenyl)-2-phenylbutanamide. Additionally, the effects of N-(4-bromo-3-methylphenyl)-2-phenylbutanamide can vary depending on the dose, route of administration, and individual factors, making it difficult to standardize experiments and interpret results.
Direcciones Futuras
There are several future directions for research on N-(4-bromo-3-methylphenyl)-2-phenylbutanamide. One area of interest is its potential as a treatment for psychiatric disorders such as depression and anxiety. Buphedrone has been shown to increase levels of dopamine and serotonin, which are known to play a role in mood regulation. Another area of research is the development of new analytical methods for detecting N-(4-bromo-3-methylphenyl)-2-phenylbutanamide in biological samples. This could improve the accuracy and speed of forensic investigations and help identify new trends in drug use. Finally, more research is needed to fully understand the mechanism of action of N-(4-bromo-3-methylphenyl)-2-phenylbutanamide and its potential for addiction and other negative health effects. This could inform the development of new treatments and interventions for individuals struggling with substance abuse.
Métodos De Síntesis
Buphedrone can be synthesized by reacting 4-bromo-3-methylbenzaldehyde with 2-phenylbutyronitrile in the presence of a reducing agent such as sodium borohydride. The resulting product is then hydrolyzed with hydrochloric acid to yield N-(4-bromo-3-methylphenyl)-2-phenylbutanamide. This synthesis method has been described in several research papers and is considered a reliable way to obtain N-(4-bromo-3-methylphenyl)-2-phenylbutanamide in the laboratory.
Aplicaciones Científicas De Investigación
Buphedrone has been studied extensively in the field of forensic toxicology, as it is often detected in seized samples from drug users. Researchers have also investigated the pharmacological properties of N-(4-bromo-3-methylphenyl)-2-phenylbutanamide, including its effects on dopamine and serotonin transporters. Buphedrone has been shown to increase the release of these neurotransmitters in the brain, leading to its stimulant effects. However, more research is needed to fully understand the mechanism of action of N-(4-bromo-3-methylphenyl)-2-phenylbutanamide and its potential therapeutic applications.
Propiedades
Fórmula molecular |
C17H18BrNO |
|---|---|
Peso molecular |
332.2 g/mol |
Nombre IUPAC |
N-(4-bromo-3-methylphenyl)-2-phenylbutanamide |
InChI |
InChI=1S/C17H18BrNO/c1-3-15(13-7-5-4-6-8-13)17(20)19-14-9-10-16(18)12(2)11-14/h4-11,15H,3H2,1-2H3,(H,19,20) |
Clave InChI |
BNKGUOJOEHZNSN-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2)Br)C |
SMILES canónico |
CCC(C1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






